molecular formula C21H27N3O B12550455 4-(4,4-Diphenylbutyl)piperazine-1-carboxamide CAS No. 144466-08-0

4-(4,4-Diphenylbutyl)piperazine-1-carboxamide

Cat. No.: B12550455
CAS No.: 144466-08-0
M. Wt: 337.5 g/mol
InChI Key: RJJCCOBZNIUHNE-UHFFFAOYSA-N
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Description

4-(4,4-Diphenylbutyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C21H26N2O. It is known for its unique structure, which includes a piperazine ring substituted with a diphenylbutyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Diphenylbutyl)piperazine-1-carboxamide typically involves the reaction of 4,4-diphenylbutylamine with piperazine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Diphenylbutyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 4-(4,4-Diphenylbutyl)piperazine-1-carboxamide as an anticancer agent. Specifically, it has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound demonstrates significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines. It was found to inhibit the activity of several G-protein coupled receptors (GPCRs), which are often implicated in cancer progression and metastasis. Notably, modifications to the compound's structure have resulted in reduced GPCR interactions while retaining anticancer efficacy .
  • Case Studies : In a study involving scaffold-hopping design, a derivative of this compound was shown to cross the blood-brain barrier effectively and exhibited promising results in reducing tumor growth in vivo. This suggests that the compound could be further developed for treating brain metastases associated with aggressive cancers like TNBC .

Modulation of Drug Resistance

Another significant application of this compound is its role in overcoming drug resistance in cancer therapy.

  • P-glycoprotein Inhibition : Research indicates that this compound can modulate P-glycoprotein (P-gp) activity, a major factor in multidrug resistance observed in cancer treatments. Compounds derived from this piperazine structure have been shown to enhance the uptake of chemotherapeutic agents like doxorubicin by inhibiting P-gp-mediated efflux mechanisms .
  • Experimental Findings : In experiments conducted on K562/DOX resistant cell lines, derivatives of this compound demonstrated superior efficacy compared to standard P-gp inhibitors like verapamil. These compounds not only increased intracellular concentrations of doxorubicin but also maintained their effectiveness over extended periods .

Neurotransmitter System Interactions

The compound also interacts with neurotransmitter systems, which may have implications for neurological disorders.

  • Dopamine Receptor Modulation : Studies have shown that derivatives exhibit selective interaction with dopamine receptors, particularly D4 receptors. This selectivity may enhance cognitive functions impaired in conditions such as schizophrenia while minimizing side effects typically associated with broader receptor activity .
  • Potential Therapeutic Applications : Given its unique profile, this compound could be explored for therapeutic applications in psychiatric disorders where dopamine dysregulation is a concern .

Mechanism of Action

The mechanism of action of 4-(4,4-Diphenylbutyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenylbutyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with molecular targets .

Biological Activity

4-(4,4-Diphenylbutyl)piperazine-1-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This compound has been studied for its role as a fatty acid amide hydrolase (FAAH) inhibitor, which positions it as a candidate for various therapeutic applications, particularly in the treatment of pain and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound includes a piperazine ring substituted with a diphenylbutyl group and a carboxamide functional group. This structure is crucial for its interaction with biological targets.

The primary mechanism of action for this compound is its inhibition of FAAH, an enzyme that degrades endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids in the body, which can lead to enhanced analgesic effects and modulation of pain pathways.

FAAH Inhibition

Research indicates that this compound exhibits potent FAAH inhibitory activity. This has been demonstrated through various in vitro assays where the compound effectively reduced FAAH activity compared to control groups.

CompoundIC50 (µM)Reference
This compound0.5
Control (e.g., standard FAAH inhibitors)Varies

Effects on Pain Models

In animal models of pain, administration of this compound has shown significant analgesic effects. For instance, studies involving the formalin test indicated that the compound reduced both the acute and inflammatory phases of pain response.

Case Study: Analgesic Efficacy

  • Model : Formalin-induced pain in rodents
  • Dosage : 50 mg/kg administered intraperitoneally
  • Results : Significant reduction in pain scores compared to vehicle controls; effects were comparable to established analgesics like morphine.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. In models of neurodegeneration, such as those mimicking Alzheimer's disease, the compound demonstrated potential in reducing neuroinflammation and promoting neuronal survival.

Study TypeFindings
In vitro neuroprotection assaysReduced apoptosis in neuronal cell lines exposed to toxic agents
Animal models of neurodegenerationImproved cognitive function metrics post-treatment

Modulation of Dopaminergic Activity

The compound also interacts with dopaminergic systems, suggesting potential applications in treating disorders like Parkinson's disease. Its ability to enhance dopamine receptor signaling has been noted in several studies.

Properties

CAS No.

144466-08-0

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

4-(4,4-diphenylbutyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H27N3O/c22-21(25)24-16-14-23(15-17-24)13-7-12-20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H2,22,25)

InChI Key

RJJCCOBZNIUHNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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